molecular formula C7H8ClN3O B1147980 2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide CAS No. 131782-71-3

2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide

Cat. No.: B1147980
CAS No.: 131782-71-3
M. Wt: 185.61092
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol It is characterized by the presence of an amino group, a chloro substituent, and a hydroxybenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide typically involves the reaction of 2-Amino-5-Chlorobenzonitrile with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. Inhibiting PRMT5 can disrupt cancer cell proliferation, making this compound a candidate for anticancer therapies. A review identified over ten PRMT5 inhibitors currently undergoing clinical trials, showcasing the relevance of compounds like this compound in cancer treatment strategies .

Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of other pharmaceuticals. Its synthesis can be optimized to enhance yield and reduce production costs. For instance, a patent describes a synthetic method for related compounds that emphasizes efficiency and high yield, which is crucial for pharmaceutical manufacturing .

Environmental Science

Toxicological Studies
The environmental fate and behavior of this compound have been studied to assess its potential impact on ecosystems. Field studies indicate that compounds with similar structures can exhibit toxicity to aquatic life, necessitating thorough assessments before widespread use .

Analytical Chemistry

Analytical Applications
In analytical chemistry, this compound is utilized in various assays and tests. Its properties allow for its use as a reagent in chromatographic techniques, facilitating the detection and quantification of other compounds. This application is particularly valuable in quality control processes within pharmaceutical manufacturing .

Case Studies

Study Focus Findings
Cancer Therapy Trials Evaluating PRMT5 inhibitorsDemonstrated manageable toxicity with limited clinical benefits; ongoing trials continue to explore efficacy
Environmental Impact Assessment Toxicity testing on aquatic organismsFound to potentially affect non-target species; highlights need for regulatory scrutiny
Synthesis Optimization Improving yield in pharmaceutical intermediatesReported yields exceeding 92% using optimized synthetic routes

Mechanism of Action

The mechanism of action of 2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .

Biological Activity

2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory effects, alongside relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H8ClN3O\text{C}_7\text{H}_8\text{ClN}_3\text{O}

This compound features an amino group, a hydroxyl group, and a carboximidamide moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18
Klebsiella pneumoniae14

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against antibiotic-resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown promise in inhibiting the growth of various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.3
A549 (Lung Cancer)9.7

In vivo studies using SCID mice bearing tumor xenografts revealed that treatment with this compound resulted in significant tumor reduction compared to control groups, indicating its potential as an effective anticancer agent .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In experiments using RAW 264.7 macrophages, it was found to inhibit nitric oxide (NO) production significantly:

Concentration (µM)NO Inhibition (%)
1030
2055
5075

These findings suggest that the compound could be beneficial in treating inflammatory diseases by modulating NO production .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains : A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a zone of inhibition comparable to that of standard antibiotics, highlighting its potential for treating resistant infections.
  • Cancer Cell Line Studies : In a comparative study of various derivatives, this compound showed superior activity against HeLa cells when compared to other structurally similar compounds. This suggests a specific mechanism of action that warrants further investigation .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interaction : The compound could interact with specific cellular receptors involved in inflammatory responses, reducing the production of pro-inflammatory mediators like NO.

Properties

IUPAC Name

2-amino-5-chloro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJARKRSGJAYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=NO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C(=N/O)/N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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